

Terbutylazine: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Terbutylazine**

Cat. No.: **B1195847**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties of the triazine herbicide, **terbutylazine**. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science. This document details the fundamental physicochemical characteristics of **terbutylazine**, outlines experimental protocols for their determination based on internationally recognized guidelines, and visually represents its chemical structure and mechanism of action through detailed diagrams. All quantitative data are presented in clear, tabular formats to facilitate easy comparison and reference.

Chemical Identity and Structure

Terbutylazine, with the IUPAC name N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine, is a selective herbicide belonging to the triazine class.^{[1][2]} Its chemical structure is characterized by a triazine ring substituted with a chlorine atom, an ethylamino group, and a tert-butylamino group.

Caption: Chemical structure of **Terbutylazine**.

Physicochemical Properties

The physical and chemical properties of **terbuthylazine** are crucial for understanding its environmental fate, behavior, and biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties

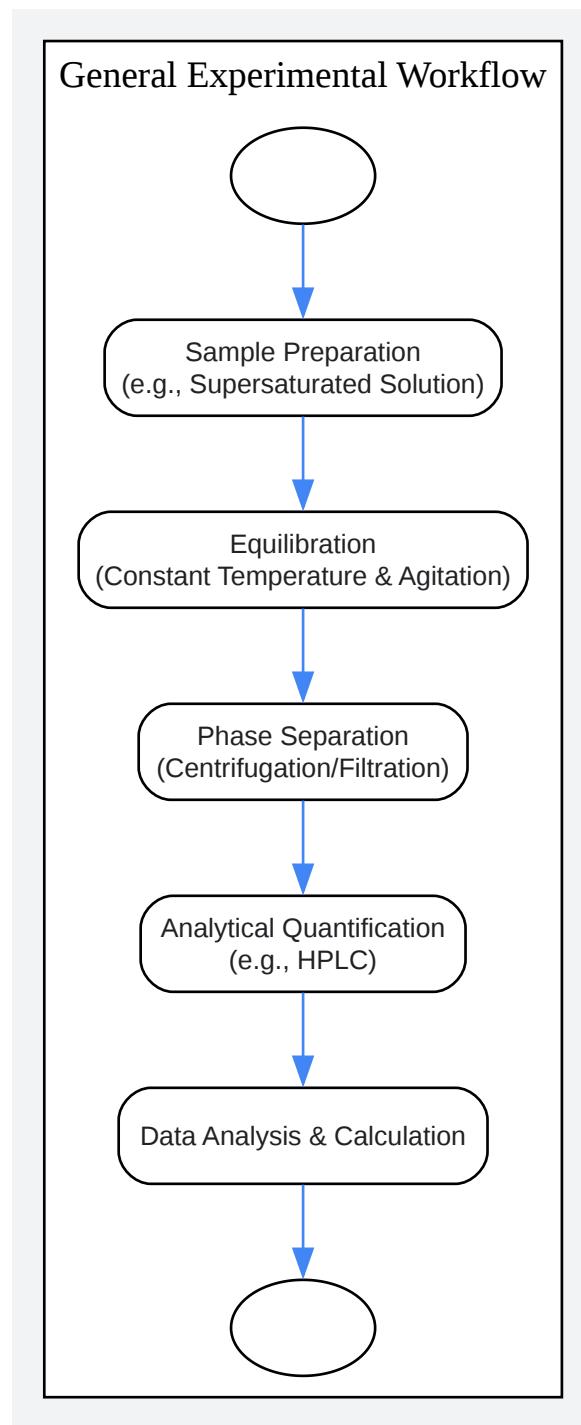
Property	Value	Reference(s)
Molecular Formula	C9H16CIN5	[3][4][5]
Molecular Weight	229.71 g/mol	[4][5][6]
Physical State	Colorless to white crystalline powder/solid	[6][7]
Melting Point	175.5 - 179 °C	[5][6][7][8]
Boiling Point	Decomposes before boiling; Estimated at 290.8 ± 23.0 °C at 760 mmHg	[7][9]
Density	1.122 - 1.188 g/cm ³ at 20 °C	[5][6][7]
Vapor Pressure	1.12 x 10 ⁻⁷ to 6.75 x 10 ⁻⁷ mmHg at 25 °C	[6][7]

Solubility and Partitioning

Property	Value	Reference(s)
Water Solubility	5.0 - 11.5 mg/L at 20-25 °C	[6][10]
Solubility in Organic Solvents (g/L at 20-25 °C)		
Acetone	41 - 41.3	[6][10]
Ethanol	14 - 15.0	[3][6][10]
n-Octanol	12 - 12.5	[6][10]
Toluene	10.4	[10]
Dimethylformamide (DMF)	30 mg/ml	[3][11]
Dimethyl sulfoxide (DMSO)	30 mg/ml	[3][11]
Octanol-Water Partition Coefficient (log Kow)	3.21 - 3.40	[6][9][10]
Dissociation Constant (pKa)	1.9 - 2.0 (very weak base)	[6][10]

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of **terbutylazine** follows standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on the OECD Guidelines for the Testing of Chemicals.


Water Solubility (OECD Guideline 105)

The water solubility of **terbutylazine** can be determined using the Column Elution Method or the Flask Method. Given its solubility is in the mg/L range, the flask method is generally suitable.[6][7][10]

Principle: A supersaturated solution of **terbutylazine** in water is prepared and allowed to equilibrate. The concentration of **terbutylazine** in the saturated aqueous phase is then determined analytically.

Methodology:

- Preparation: An excess amount of **terbutylazine** is added to a flask containing purified water.
- Equilibration: The flask is agitated at a constant temperature (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: The solution is centrifuged or filtered to remove undissolved **terbutylazine**.
- Analysis: The concentration of **terbutylazine** in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

[Click to download full resolution via product page](#)

Caption: A generic workflow for physicochemical property determination.

Vapor Pressure (OECD Guideline 104)

For a substance with low vapor pressure like **terbutylazine**, the Gas Saturation Method or a Static Method is appropriate.[3][8][11]

Principle: A stream of inert gas is passed through or over the substance at a constant temperature, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Methodology:

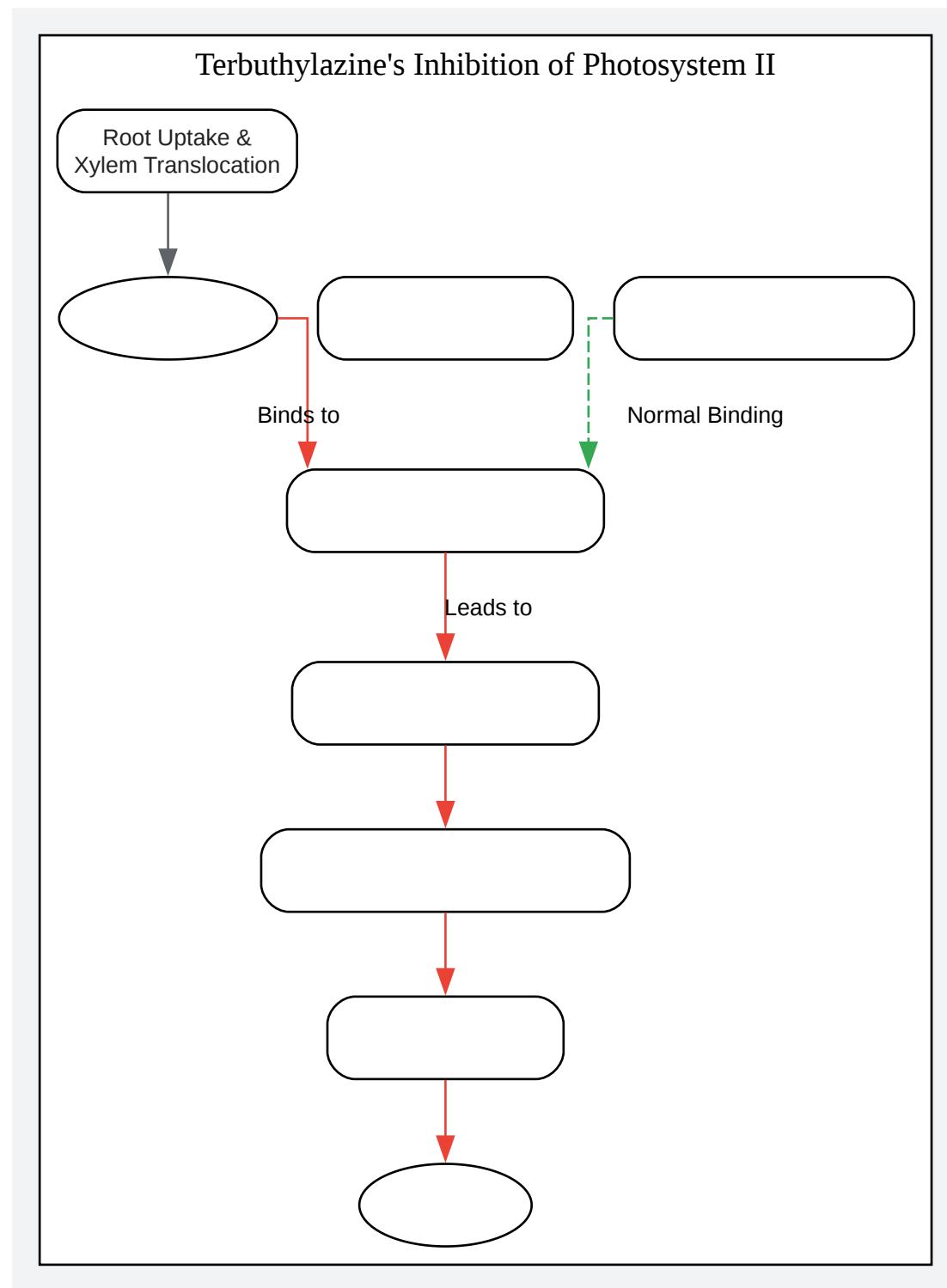
- Apparatus: A thermostatically controlled chamber houses the sample of **terbutylazine**.
- Gas Flow: A slow, controlled stream of an inert gas (e.g., nitrogen) is passed over the sample.
- Trapping: The vapor-saturated gas is passed through a trap (e.g., a sorbent tube) to collect the **terbutylazine**.
- Quantification: The amount of trapped **terbutylazine** is determined analytically (e.g., by GC-MS).
- Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature.
- Temperature Dependence: The measurement is repeated at several temperatures to establish the vapor pressure curve.

Octanol-Water Partition Coefficient (log K_{ow}) (OECD Guideline 107/117)

The log K_{ow} of **terbutylazine** can be determined by the Shake-Flask Method (OECD 107) or, more commonly for regulatory purposes, the HPLC Method (OECD 117).[1][5][12]

Principle (HPLC Method): The retention time of the substance on a reversed-phase HPLC column is correlated with the known log K_{ow} values of a series of reference compounds.

Methodology:


- Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase of a water/organic solvent mixture (e.g., methanol/water).
- Calibration: A series of standard compounds with known log Kow values are injected, and their retention times are recorded. A calibration curve of log retention time versus log Kow is constructed.
- Sample Analysis: **Terbutylazine** is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured.
- Determination of log Kow: The log Kow of **terbutylazine** is determined by interpolating its retention time on the calibration curve.

Mechanism of Action: Inhibition of Photosystem II

Terbutylazine's primary mode of action as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII) in plants.[10][13][14][15][16] It acts by blocking the electron transport chain, which ultimately leads to the death of the susceptible plant.

Signaling Pathway:

- Uptake: **Terbutylazine** is primarily absorbed by the roots of the plant and translocated to the leaves via the xylem.[17]
- Binding to D1 Protein: In the chloroplasts, **terbutylazine** binds to the QB-binding site on the D1 protein of the PSII complex.[15][18][19]
- Inhibition of Electron Transport: This binding competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor.[15][18][19]
- Consequences: The blockage of electron flow from the primary quinone acceptor (QA) to plastoquinone leads to a buildup of excited chlorophyll molecules. This results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, leading to cellular death.[20]

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Terbuthylazine**'s herbicidal action.

Conclusion

This technical guide has provided a detailed summary of the key chemical and physical properties of **terbuthylazine**. The presented data, structured in a clear and accessible format, along with the outlined experimental protocols based on OECD guidelines, offer a valuable resource for scientific investigation and regulatory assessment. The visualization of its chemical structure and herbicidal mode of action further enhances the understanding of this compound's characteristics and biological activity. This comprehensive overview serves as a foundational document for researchers and professionals working with **terbuthylazine** in various scientific and developmental contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. acri.gov.tw [acri.gov.tw]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Boeken [books.google.nl]
- 4. oecd.org [oecd.org]
- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]
- 9. consilab.de [consilab.de]
- 10. filab.fr [filab.fr]
- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. ask-force.org [ask-force.org]

- 15. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apvma.gov.au [apvma.gov.au]
- 17. Terbuthylazine | C9H16CIN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 20. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- To cite this document: BenchChem. [Terbuthylazine: A Comprehensive Technical Guide to its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195847#chemical-and-physical-properties-of-terbuthylazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com